Anxiolytic Efficacy Without Sedation: Spinosin vs. Diazepam
Spinosin demonstrates a distinct therapeutic profile compared to the benzodiazepine diazepam. In an elevated plus maze model, repeated oral administration of spinosin at 5 mg/kg/day significantly increased the percentage of entries into and time spent on the open arms compared to a control group, a classic indicator of anxiolytic activity. Crucially, unlike diazepam, which induces sedation, spinosin did not affect spontaneous locomotor activity, indicating a potential for anxiolysis without sedative side effects [1].
| Evidence Dimension | Anxiolytic Efficacy vs. Sedative Side Effect |
|---|---|
| Target Compound Data | Anxiolytic: Significant increase in open arm entries and time at 5 mg/kg (p.o.). Sedation: No effect on spontaneous activity at anxiolytic doses. |
| Comparator Or Baseline | Diazepam (benchmark anxiolytic): Induces sedation as a side effect. |
| Quantified Difference | Qualitative difference in side effect profile (presence vs. absence of sedation). |
| Conditions | Elevated Plus Maze (EPM), Light/Dark Box Test, and Open Field Test in mice; 5 mg/kg/day p.o. spinosin. |
Why This Matters
For researchers developing novel anxiolytics, spinosin offers a unique pharmacological tool or lead scaffold that separates anxiolytic activity from sedative effects, a key differentiator from first-line treatments like benzodiazepines.
- [1] Liu, J., et al. (2015). GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice. Pharmacology Biochemistry and Behavior, 128, 41-49. View Source
